molecular formula C7H13N3O2 B8478590 1-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione

1-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B8478590
M. Wt: 171.20 g/mol
InChI Key: WXSVEUIWSDZPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-5,5-dimethylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C7H13N3O2 and its molecular weight is 171.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13N3O2

Molecular Weight

171.20 g/mol

IUPAC Name

1-(2-aminoethyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C7H13N3O2/c1-7(2)5(11)9-6(12)10(7)4-3-8/h3-4,8H2,1-2H3,(H,9,11,12)

InChI Key

WXSVEUIWSDZPSV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1CCN)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

{2-[(Cyano-dimethyl-methyl)-amino]-ethyl}-carbamic acid tert-butyl ester (31.7 g, 139.5 mmol) was dissolved in dichloromethane (500 mL) and the stirred solution was cooled in an ice bath. After 15 min, chlorosulfonyl isocyanate (14.5 mL, 23.6 g, 167 mmol) was added by syringe over 2 min, and the resulting solution was stirred for an additional 30 min. The solution was concentrated in vacuo to give a pale yellow gum. Water (500 mL) was added, and the mixture was heated in an oil bath (bath temperature 101° C.) for 20 h, during which time the solid went into solution. The resulting pale brown solution was cooled and allowed to stand for 30 min before filtering through a fluted filter paper (removes a trace amount of an oily residue). The solution was applied to a 3″ diameter flash column packed with SCX ion exchange resin (800 g; Varian Cat# 12213040) which had been previously conditioned with MeOH (2 L) followed by water (2 L). The resin was washed with water (2 L) followed by MeOH (2 L), and the product was then eluted with 2 M NH3 in MeOH (2.4 L). Concentration in vacuo gave the product as a pale brown hygroscopic foam. This was dissolved in MeOH (150 mL), filtered through a fluted filter paper, and concentrated in vacuo to give pure product (16.7 g, 70%). Final purification was achieved by flash chromatography (DCM:MeOH:NH4OH; 80:20:1 v/v/v) to give a fluffy white solid. 1H NMR: δ (d6-DMSO, 400 MHz) 3.60 (bs, NH & H2O), 2.93 (2 H, t, CH2), 2.45 (2 H, t, CH2), 1.06 (6 H, S, C(Me)2). MS (M+H)+ 172.
Name
{2-[(Cyano-dimethyl-methyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
70%

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